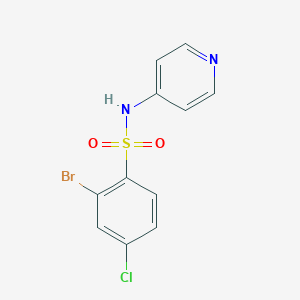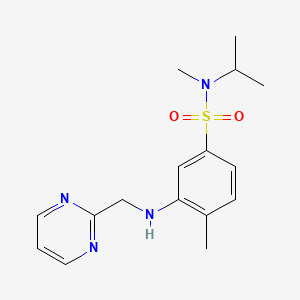
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the unique structural features of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide make it a promising candidate for the treatment of various diseases beyond its antimicrobial activity.
Mécanisme D'action
The mechanism of action of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets in the cells. One of the key targets is the enzyme carbonic anhydrase, which plays a critical role in regulating pH balance and ion transport in the cells. By inhibiting the activity of carbonic anhydrase, this compound disrupts the normal cellular functions and leads to various physiological effects, such as decreased cell viability and increased apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide depend on the specific cellular context and the dose of the compound. In cancer cells, this compound has been shown to induce cell cycle arrest, decrease cell migration and invasion, and sensitize cells to chemotherapy. In inflammatory conditions, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2). In neurological disorders, it has been studied for its potential to modulate neurotransmitter release and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide in lab experiments include its high potency, selectivity, and specificity towards certain molecular targets. It is also relatively easy to synthesize and purify, and has a well-established structure-activity relationship (SAR) that can guide the design of new analogs. However, one of the limitations is that it can be cytotoxic at high concentrations, which can affect the interpretation of the experimental results. Another limitation is that its pharmacokinetic properties, such as solubility, stability, and bioavailability, may vary depending on the formulation and administration route.
Orientations Futures
There are several future directions for research on 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases, either alone or in combination with other drugs. This can involve further optimization of its chemical structure, pharmacokinetic properties, and toxicity profile. Another direction is to investigate its mechanism of action in more detail, using advanced techniques such as proteomics, genomics, and imaging. This can help to identify new targets and pathways that can be modulated by this compound. Finally, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans, and to determine its optimal dose and administration regimen.
Méthodes De Synthèse
The synthesis of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide involves the reaction of 2-bromo-4-chloroaniline with pyridine-4-sulfonamide in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution of the bromine atom by the pyridine-4-sulfonamide group, followed by the formation of a sulfonamide linkage between the two aromatic rings. The resulting product is a white crystalline solid, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes and signaling pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for anticancer drugs.
Propriétés
IUPAC Name |
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-10-7-8(13)1-2-11(10)18(16,17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNJSJKMADQFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B6625854.png)
![1-[(4-cyclopropylphenyl)methyl]-3-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]urea](/img/structure/B6625872.png)
![2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)


![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6625903.png)
![N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide](/img/structure/B6625911.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![(4aR,7aS)-1-[[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625926.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)
![2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile](/img/structure/B6625938.png)